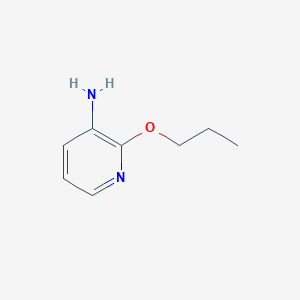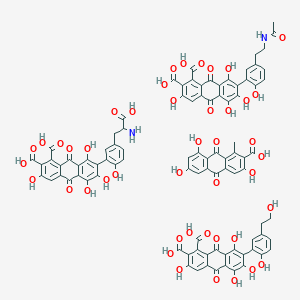
Natural Red 25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Natural Red 25, also known as brazilein, is a red dye extracted from the wood of the Caesalpinia sappan tree. The extraction process involves immersing dry wood chips in water at a specific ratio and heating them to various temperatures to obtain the dye. This natural dye has applications in various industries, including textiles, where its color fastness properties are of particular interest .
Synthesis Analysis
The synthesis of this compound is achieved through the extraction from Caesalpinia sappan linn wood chips. The process is conducted at different temperatures ranging from 70 to 100°C for a duration of three hours. The ratio of wood chips to water used in the extraction is 6:1, and the procedure is carried out in a 150-liter reactor. This method allows for the production of the dye, which is then characterized for its absorbance spectra and functional groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized using Fourier transform infrared spectroscopy, which helps in identifying the functional groups present in the dye. The absorbance spectra measured by ultra-violet-visible spectroscopy indicate a peak at a wavelength of 538-540 nm, which is characteristic of the complex bond of brazilein. It is also noted that the extraction temperature can alter the functional groups of brazilein, suggesting that the molecular structure can be influenced by the synthesis conditions .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving this compound, the analysis of its functional groups through spectroscopic methods suggests that it has a complex molecular structure capable of interacting with various substrates. This complexity is indicative of potential chemical reactivity, which could be further explored in studies focusing on the dye's applications and interactions with different materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are partly elucidated by its color fastness towards cotton fabrics, which is assessed according to Indonesian national standards. The dye's absorbance peak and its functional groups contribute to its color properties and its interaction with textile materials. The basic production cost of the dye is also considered in the study, which is an important factor for its commercial application .
In addition to the properties analyzed in the synthesis and characterization study, solid-state nuclear magnetic resonance (NMR) techniques, such as rotational-echo double-resonance (REDOR), could be applied to further investigate the physical and chemical properties of this compound. REDOR NMR is particularly useful for studying the binding structure of natural products in non-crystalline and insoluble biological matrices, which could provide deeper insights into the dye's interactions at the atomic level .
Aplicaciones Científicas De Investigación
1. Photoelectric Properties in Solar Cells
Natural Red 25 has been studied for its potential in solar cell applications. An investigation into its spectral, electronic structure, and photoelectric properties under different pH values revealed insights into its performance in solar cells. Theoretical calculations and experimental data, including current-voltage characteristics and molecular geometry, were explored to understand its effectiveness in this domain (Ren, Zhang, Luo, Song, & Li, 2017).
2. Microbial Community Response to Sunlight Catalysis
Research involving natural red soil, which contains this compound, focused on the impact of semiconductor photocatalysis of iron-bearing minerals on microbial communities. This study used techniques like polymerase chain reaction and degeneration gradient gel electrophoresis (PCR-DGGE) to analyze changes in microbial communities under different light conditions. The response of these communities to exogenous electrons was a key aspect of this research, highlighting the potential environmental implications of this compound in soil ecosystems (An-huai, 2011).
3. Role in Detecting Plant Stress Responses to Gas Leaks
A study on the hyperspectral features in the red-edge region tested this compound as an index for plant stress responses to soil oxygen depletion. This research aimed to establish a warning system for natural gas leakage detection based on spectral responses of plants affected by such leaks. Findings suggested that changes in the red-edge ratios could indicate stress responses in plants, potentially serving as an early warning signal for gas leaks (Smith, Steven, & Colls, 2004).
4. Enhancing Power Conversion Efficiency in Solar Cells
A significant application of this compound is in improving the power conversion efficiency of dye-sensitized solar cells. Research combining natural red dyes (such as those derived from beetroot) with other dyes demonstrated enhanced efficiency. The combination of these dyes resulted in wider absorption spectra and higher absorbance, thereby boosting the overall performance of the solar cells (Bashar et al., 2019).
Mecanismo De Acción
Target of Action
Natural Red 25, also known as Prodigiosin , is a red pigment produced by Serratia marcescens . It has been found to possess inherent anticancer characteristics, showing interesting antitumor activities in different cancers such as breast and gastric cancers . The primary targets of this compound are various immune cells in the tumor microenvironment (TME), such as T and B lymphocytes, tumor-associated macrophages (TAMs), natural killer (NK) cells, tumor-associated dendritic cells (TADCs), and myeloid-derived suppressor cells (MDSCs) .
Mode of Action
The mode of action of this compound involves modulating and reprogramming the metabolism of the various immune cells in the TME . By interacting with these cells, it can potentially introduce itself as an immunomodulator in cancer therapy . This interaction leads to changes in the immune response, which can have a significant impact on the progression of cancer.
Biochemical Pathways
It is known that it affects the metabolism of various immune cells in the tme . This can lead to downstream effects such as changes in immune response and potential antitumor activities.
Result of Action
The result of this compound’s action is its potential antitumor activities in different cancers . By modulating and reprogramming the metabolism of various immune cells in the TME, it can potentially alter the immune response and inhibit tumor growth .
Propiedades
IUPAC Name |
7-[5-(2-acetamidoethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,5,6,8-tetrahydroxy-7-[2-hydroxy-5-(2-hydroxyethyl)phenyl]-9,10-dioxoanthracene-1,2-dicarboxylic acid;3,6,8-trihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO12.C25H17NO13.C24H16O12.C16H10O7/c1-8(28)27-5-4-9-2-3-12(29)10(6-9)15-22(33)19-18(24(35)23(15)34)20(31)11-7-13(30)16(25(36)37)17(26(38)39)14(11)21(19)32;26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30;25-4-3-7-1-2-10(26)8(5-7)13-20(30)17-16(22(32)21(13)31)18(28)9-6-11(27)14(23(33)34)15(24(35)36)12(9)19(17)29;1-5-11-8(4-10(19)12(5)16(22)23)14(20)7-2-6(17)3-9(18)13(7)15(11)21/h2-3,6-7,29-30,33-35H,4-5H2,1H3,(H,27,28)(H,36,37)(H,38,39);1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39);1-2,5-6,25-27,30-32H,3-4H2,(H,33,34)(H,35,36);2-4,17-19H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZUCVGMNQGGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O.CC(=O)NCCC1=CC(=C(C=C1)O)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O.C1=CC(=C(C=C1CCO)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O.C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H62N2O44 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1887.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60687-93-6 |
Source


|
| Record name | C.I. Natural Red 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


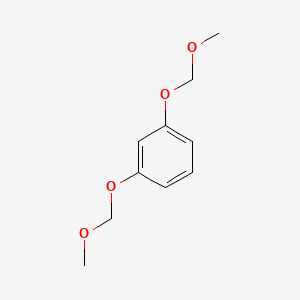
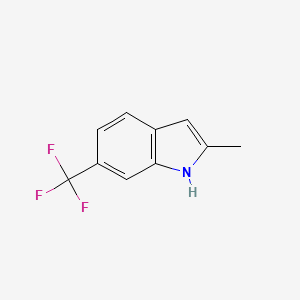
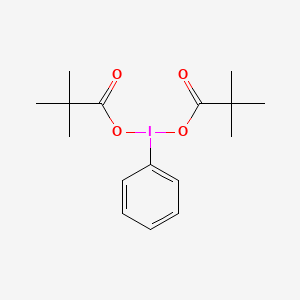

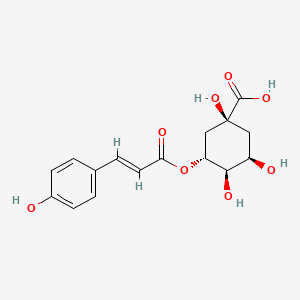
![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)
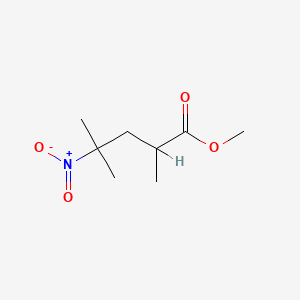
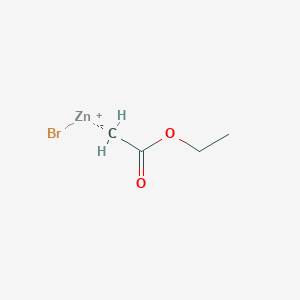
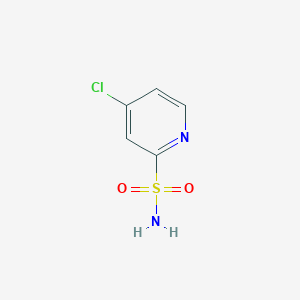
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
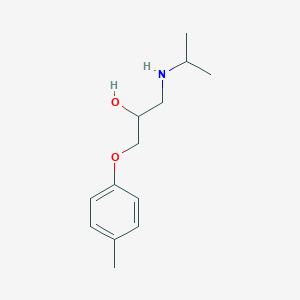
![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)
